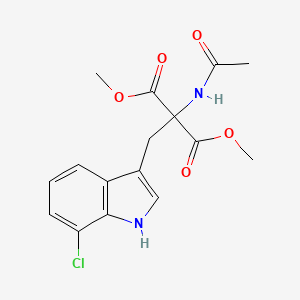
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is a complex organic compound that features a unique combination of functional groups, including an indole ring, a chloro substituent, and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.
Acetamidation: The chloroindole is reacted with acetic anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and ester groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamindo-2-(5-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
- 2-Acetamindo-2-(7-bromoindol-3-ylmethyl)propanedioic acid dimethyl ester
- 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)butanedioic acid dimethyl ester
Uniqueness
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is unique due to the specific positioning of the chloro substituent on the indole ring and the presence of both acetamido and ester functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H17ClN2O5 |
|---|---|
Molecular Weight |
352.77 g/mol |
IUPAC Name |
dimethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H17ClN2O5/c1-9(20)19-16(14(21)23-2,15(22)24-3)7-10-8-18-13-11(10)5-4-6-12(13)17/h4-6,8,18H,7H2,1-3H3,(H,19,20) |
InChI Key |
GLQSIKJODBLEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


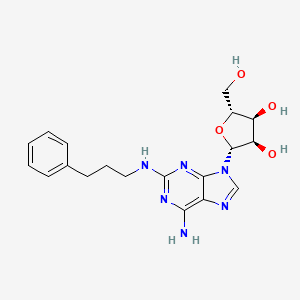

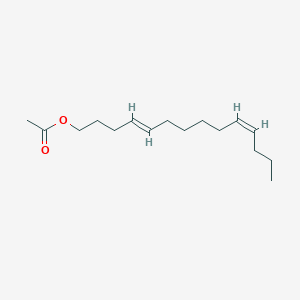

![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)

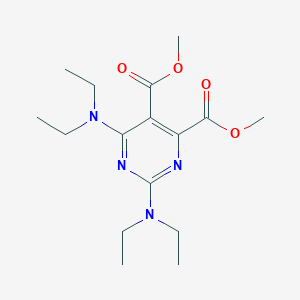

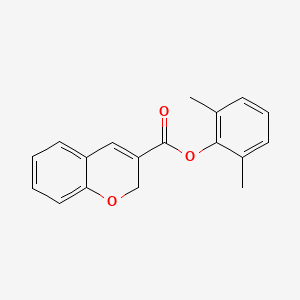
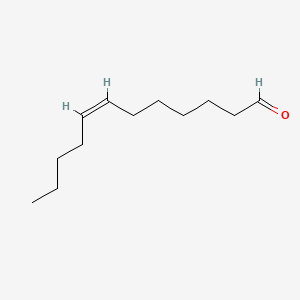
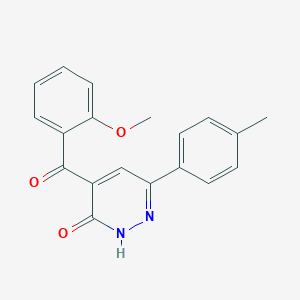
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
